2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-13-7-8-15(23)14(22)9-13/h3-9H,10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQERVJPJBCZWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the amino, methylthio, and acetamide groups. Common reagents and conditions include the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is electron-deficient, enabling participation in:
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Nucleophilic Aromatic Substitution : Under acidic or basic conditions, the oxadiazole’s C-5 position may undergo substitution with amines or thiols, though steric hindrance from the 4-methylphenyl group could limit reactivity.
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Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) or electrophiles may cleave the oxadiazole ring, forming intermediates like amidines or nitriles.
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nucleophilic Substitution | NH₃/EtOH, Δ | 5-amino-substituted derivatives |
| Reduction | LiAlH₄, THF, 0°C | Amidines or imidazoles |
Pyrazole Core Transformations
The 5-amino-3-(methylsulfanyl)pyrazole group offers multiple reactive sites:
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Amino Group :
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Acylation : Reacts with acyl chlorides (e.g., AcCl) to form acetamides.
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Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions.
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Methylsulfanyl Group :
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Oxidation : H₂O₂ or m-CPBA oxidizes –SMe to sulfoxide (–SO–) or sulfone (–SO₂–).
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts.
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| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| –NH₂ (pyrazole) | Acylation | AcCl, pyridine | N-acetylated pyrazole |
| –SMe | Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone |
Acetamide Hydrolysis
The N-(3-chloro-4-fluorophenyl)acetamide group undergoes:
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Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the amide bond, yielding carboxylic acid and 3-chloro-4-fluoroaniline.
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Base-Mediated Hydrolysis : NaOH/EtOH produces carboxylate salts.
| Conditions | Products |
|---|---|
| 6M HCl, reflux | 2-{...}-acetic acid + 3-chloro-4-fluoroaniline |
| NaOH, EtOH, Δ | Sodium carboxylate + amine |
Halogenated Aryl Substituent Reactivity
The 3-chloro-4-fluorophenyl group is typically inert but may participate in:
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Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., –NO₂), though the current structure lacks such activation.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) could modify the aryl ring if steric effects permit.
Comparative Reactivity with Analogues
The methylsulfanyl and oxadiazole groups differentiate this compound from analogues. For example:
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Methylsulfanyl vs. Methoxy : –SMe is more polarizable, enhancing susceptibility to oxidation compared to –OMe.
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Oxadiazole vs. Thiadiazole : The oxygen atom in oxadiazole increases ring stability but reduces nucleophilicity relative to sulfur-containing thiadiazoles .
Synthetic Considerations
Key challenges in modifying this compound include:
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Steric Hindrance : Bulky 4-methylphenyl and 3-chloro-4-fluorophenyl groups limit access to reactive sites.
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Functional Group Compatibility : Sequential reactions require orthogonal protecting groups (e.g., Boc for –NH₂).
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide exhibit antimicrobial activity. The oxadiazole moiety is known for its ability to disrupt bacterial cell walls or inhibit essential enzymes within microbial cells, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial membrane potential alteration. This suggests potential therapeutic applications in oncology .
Enzyme Modulation
The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways. The unique structural features allow it to interact with specific biological targets, which could lead to alterations in cellular signaling pathways relevant to various diseases .
Industrial Production
For large-scale production, automated reactors and continuous flow processes are often employed to ensure high yield and purity. This makes the compound suitable for various applications in research and industry .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of similar compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related oxadiazole compounds. The findings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhanced activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules, focusing on core scaffolds, substituents, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s pyrazole-oxadiazole hybrid contrasts with the 1,2,4-triazole cores of many analogs (e.g., compounds in ).
Substituent Effects :
- The 3-chloro-4-fluorophenyl group in the target compound differs from the 2-chloro-5-(trifluoromethyl)phenyl group in and the 4-chloro-2-methoxy-5-methylphenyl group in . Fluorine and chlorine atoms improve lipophilicity and membrane penetration, while trifluoromethyl groups enhance electron-withdrawing effects and receptor binding .
- Methylsulfanyl vs. sulfanyl groups: The methyl substitution may increase steric bulk and alter solubility or metabolic pathways compared to unmodified sulfanyl analogs .
Biological Activity: Triazole-acetamide derivatives (e.g., ) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Fipronil analogs (pyrazole-acetamides) show insecticidal activity, suggesting the target compound’s pyrazole-oxadiazole scaffold may also target GABA receptors in pests .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule characterized by a unique arrangement of functional groups including an amino group, oxadiazole ring, pyrazole moiety, and acetamide group. This structural complexity suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The molecular formula of this compound is with a molecular weight of approximately 498.99 g/mol. The presence of multiple reactive sites in its structure allows for diverse chemical interactions which can lead to significant biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.99 g/mol |
| Functional Groups | Amino, Oxadiazole, Pyrazole, Acetamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives containing oxadiazole and pyrazole moieties have shown significant anti-proliferative effects against various cancer cell lines. In particular, the compound's ability to inhibit cell proliferation has been evaluated using MTT assays against liver cancer cell lines (HepG2).
In one study, compounds structurally related to our target compound exhibited IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL, indicating moderate to excellent anticancer activity based on their substituents . The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly enhance the anti-proliferative activity.
The biological mechanism underlying the activity of this compound involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and subsequently influence various biological pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Anticancer Activity : A study on N-substituted oxadiazole derivatives demonstrated significant cytotoxicity against HepG2 cells. The most potent compound in this series exhibited an IC50 value of 13.004 µg/mL .
- Structure–Activity Relationship (SAR) : Analysis indicated that the presence of electron-donating groups at specific positions on the aromatic rings enhanced anticancer activity .
- Pharmacological Applications : Compounds with oxadiazole and pyrazole structures have been investigated for anti-inflammatory and analgesic properties as well .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized for yield?
The synthesis involves multi-step processes, including cyclization and condensation reactions. For example, intermediates like 1,3,4-oxadiazole rings can be formed via cyclization of hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Optimization via Design of Experiments (DoE) principles, such as varying reaction time, temperature, and stoichiometric ratios, can improve yield . Purity is enhanced through recrystallization from ethanol-DMF mixtures .
Q. How can structural characterization be rigorously validated for this compound?
Use a combination of:
- X-ray crystallography to resolve molecular geometry (e.g., bond angles, dihedral strains) .
- Spectral analysis : IR for functional groups (e.g., C=O at ~1700 cm⁻¹), NMR for substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm), and HRMS for molecular ion confirmation .
- Elemental analysis to verify empirical formulas .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anti-inflammatory : Evaluate anti-exudative activity (AEA) using carrageenan-induced edema models in rodents, measuring inhibition of plasma extravasation .
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria, with MIC values determined via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. What safety protocols are critical during handling and storage?
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group.
- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact with toxic intermediates (e.g., chloroacetyl chloride) .
- Avoid aqueous environments to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the 4-methylphenyl group on the oxadiazole ring with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the methylsulfanyl group with sulfoxide/sulfone to study redox sensitivity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or kinases .
Q. How can contradictory bioactivity data from different research groups be resolved?
- Purity validation : Compare HPLC chromatograms (e.g., ≥95% purity) and elemental analysis to rule out impurities .
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to evaluate inter-laboratory variability .
Q. What strategies enhance metabolic stability and bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups at the acetamide moiety for improved membrane permeability, with hydrolysis in vivo .
- PK/PD modeling : Measure plasma half-life in rodent models and correlate with dose-response curves .
- CYP450 inhibition assays : Screen for interactions using human liver microsomes to predict metabolic pathways .
Q. How can computational methods predict off-target effects or toxicity?
- QSAR models : Train algorithms on Tox21 datasets to forecast hepatotoxicity or mutagenicity .
- Molecular dynamics simulations : Analyze binding to hERG channels to assess cardiac risk .
- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), solubility (LogS), and LD₅₀ .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
